2,3-Dihydro-1H-inden-4-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydro-1H-inden-4-amine hydrochloride is a chemical compound with the molecular formula C9H12ClN. It is a derivative of indene, a bicyclic hydrocarbon, and is characterized by the presence of an amine group attached to the indene ring. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-1H-inden-4-amine hydrochloride typically involves the reduction of indanone derivatives. One common method includes the cyclization of substituted 4-nitro-3-phenylbutanoic acid to form nitromethylindanone, which is then reduced to alcohol and dehydrated to give nitromethylindene. This intermediate is subsequently hydrogenated over palladium on carbon (Pd/C) to yield the amine, which is then treated with hydrogen chloride to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-1H-inden-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted indene derivatives.
Scientific Research Applications
2,3-Dihydro-1H-inden-4-amine hydrochloride is used in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a ligand in receptor binding studies.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-1H-inden-4-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their activity. The compound can act as an agonist or antagonist at certain receptors, modulating their signaling pathways. This makes it useful in the study of neurotransmitter systems and other biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Aminoindane: A structural isomer with similar properties but different biological activity.
1-Aminoindane: Another isomer with distinct chemical and biological characteristics.
5-Iodo-2-aminoindane: A halogenated derivative with unique pharmacological properties.
Uniqueness
2,3-Dihydro-1H-inden-4-amine hydrochloride is unique due to its specific substitution pattern on the indene ring, which imparts distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C9H12ClN |
---|---|
Molecular Weight |
169.65 g/mol |
IUPAC Name |
2,3-dihydro-1H-inden-4-amine;hydrochloride |
InChI |
InChI=1S/C9H11N.ClH/c10-9-6-2-4-7-3-1-5-8(7)9;/h2,4,6H,1,3,5,10H2;1H |
InChI Key |
VQVMIKIZBPAVAO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C(=CC=C2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.